trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid
Overview
Description
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C12H15NO4. It is known for its role in bioconjugation, particularly in linking proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents .
Mechanism of Action
Target of Action
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid, also known as SMCC, is a heterobifunctional cross-linking reagent . Its primary targets are molecules containing primary amine and sulfhydryl groups . These groups are prevalent in many biological molecules, including proteins and antibodies .
Mode of Action
SMCC is known for its ability to cross-link both a sulfhydryl group and a free amine group . This cross-linking ability allows it to bind two different molecules together, creating a stable complex . This interaction results in the formation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .
Biochemical Pathways
The exact biochemical pathways affected by SMCC depend on the specific molecules it is coupled with. For example, it can be used to create enzyme immunoconjugates, which can be used in various immunoassays .
Result of Action
The result of SMCC’s action is the formation of stable complexes between two different molecules . This can be used to modify the properties of these molecules, for example, by attaching a fluorescent label to a protein for imaging studies, or by creating enzyme immunoconjugates for use in immunoassays .
Action Environment
The action of SMCC can be influenced by various environmental factors. For example, the coupling reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . Additionally, SMCC is sensitive to light and moisture, and it should be stored under inert gas at -20°C . These factors can influence the efficiency of the coupling reaction and the stability of the resulting complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with maleic anhydride to form the maleimide derivative.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions can target the maleimide group, converting it to a succinimide derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Succinimide derivatives.
Substitution: Various substituted maleimide derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is used as a cross-linking agent in bioconjugation reactions. It helps in linking proteins to other molecules, facilitating the study of protein interactions and functions .
Biology: In biological research, this compound is used to label antibodies and other proteins, enabling the visualization and tracking of these molecules in various biological processes .
Medicine: In medicine, it is employed in the development of antibody-drug conjugates (ADCs). These conjugates combine the targeting ability of antibodies with the cytotoxic effects of drugs, providing a targeted approach to cancer therapy .
Industry: Industrially, this compound is used in the production of diagnostic reagents and therapeutic agents. Its ability to form stable conjugates makes it valuable in the manufacturing of various biotechnological products .
Comparison with Similar Compounds
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Similar in structure and function, used in bioconjugation.
Sulfo-SMCC: A water-soluble derivative of SMCC, used for similar applications but with enhanced solubility in aqueous solutions.
Uniqueness: trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is unique due to its specific structure that provides stability to the maleimide group, making it highly effective in forming stable conjugates. This stability is particularly beneficial in applications requiring long-term stability of the conjugates .
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQILVUYCDHSGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145980 | |
Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-82-2, 69907-67-1 | |
Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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